N-(2,5-dichlorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
Description
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2S/c17-10-5-6-11(18)12(9-10)19-15(21)7-8-20-13-3-1-2-4-14(13)23-16(20)22/h1-6,9H,7-8H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOKFRZVHCWGLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related amides and benzothiazole derivatives, focusing on substituent effects, physicochemical properties, and bioactivity. Key analogs are summarized below:
Table 1: Comparative Analysis of Structural Analogs
Structural and Physicochemical Differences
- Substituent Effects: The 2,5-dichlorophenyl group in the target compound contrasts with methyl-substituted phenyls in analogs like C489-0330 and 7c-7f .
Thermal Stability :
Bioactivity Trends
- The benzothiazole core in the target compound may similarly interact with cellular targets, though chlorine substituents could modulate toxicity or selectivity. In contrast, simpler amides like Propanil lack heterocyclic motifs and exhibit herbicidal rather than anticancer effects .
Screening Utility :
- The dimethylphenyl analog C489-0330 is marketed as a screening compound, suggesting the benzothiazole-propanamide scaffold is of interest in drug discovery pipelines . The dichlorophenyl variant may offer enhanced bioactivity due to increased electrophilicity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2,5-dichlorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling a 2,5-dichloroaniline derivative to a benzothiazole-based propanamide precursor. Key steps include:
- Amide bond formation : Use of coupling agents like EDCI/HOBt in solvents such as dimethylformamide (DMF) or dichloromethane (DCM) .
- Cyclization : Controlled pH (e.g., acidic conditions for benzothiazole ring closure) and temperature (60–80°C) to avoid side reactions .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How can the structural identity of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm; benzothiazole carbonyl at δ 168–170 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H] ~405.2 Da) .
- Infrared Spectroscopy (IR) : Peaks at 1660–1680 cm (amide C=O) and 1240–1260 cm (benzothiazole C-S) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally similar benzothiazole derivatives?
- Methodological Answer :
- Comparative SAR Analysis : Compare substituent effects using a table (e.g., chloro vs. methoxy groups on phenyl rings). For example:
| Substituent | Biological Activity | Key Finding |
|---|---|---|
| 2,5-dichloro | Antimicrobial | Enhanced activity due to electron-withdrawing groups |
| 4-methoxy | Anti-inflammatory | Improved solubility but reduced potency |
- Target-Specific Assays : Use receptor-binding studies (e.g., fluorescence polarization for kinase inhibition) to isolate mechanisms .
Q. How can crystallographic data (e.g., SHELXL refinement) clarify conformational flexibility of the benzothiazole-propanamide backbone?
- Methodological Answer :
- X-ray Diffraction : Grow single crystals in DMSO/ethyl acetate mixtures. Refine using SHELXL with constraints for disordered atoms (e.g., dichlorophenyl torsion angles) .
- Density Functional Theory (DFT) : Compare experimental bond lengths/angles with computed values (e.g., benzothiazole C-N bond: 1.32 Å experimental vs. 1.30 Å DFT) .
Q. What experimental designs mitigate challenges in assessing the compound’s metabolic stability?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Use NADPH cofactor to simulate Phase I metabolism .
- Stability-Optimized Analogues : Introduce deuterium at labile positions (e.g., propanamide α-hydrogens) to prolong half-life .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s solubility in aqueous vs. organic solvents?
- Resolution Strategy :
- Solubility Profiling : Conduct parallel experiments in PBS (pH 7.4), DMSO, and ethanol. Use nephelometry to quantify precipitation thresholds .
- LogP Measurement : Determine octanol/water partition coefficients (predicted LogP ~3.5) to explain discrepancies in polar vs. non-polar solvents .
Key Research Tools and Techniques
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
